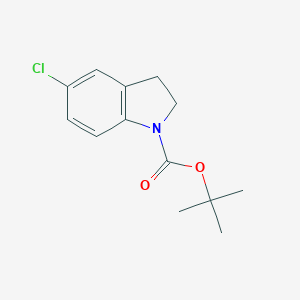
Tert-butyl 5-chloroindoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-chloroindoline-1-carboxylate is a chemical compound. However, there is limited information available about this specific compound. It is similar to tert-butyl 5-bromo-6-chloroindoline-1-carboxylate1 and tert-butyl 5-bromo-7-chloroindoline-1-carboxylate2, which are indoline derivatives. Indolines are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan3.
Synthesis Analysis
The synthesis of indoline derivatives has been a subject of interest in recent years due to their prevalence in natural products and drugs3. However, specific synthesis methods for Tert-butyl 5-chloroindoline-1-carboxylate are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of Tert-butyl 5-chloroindoline-1-carboxylate is not directly available. However, it is likely to be similar to related compounds such as tert-butyl 5-bromo-6-chloroindoline-1-carboxylate1 and tert-butyl 5-bromo-7-chloroindoline-1-carboxylate2.Chemical Reactions Analysis
Specific chemical reactions involving Tert-butyl 5-chloroindoline-1-carboxylate are not readily available in the literature. However, indoline derivatives are known to be involved in various chemical reactions, including alkylation reactions catalyzed by Pd3.Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 5-chloroindoline-1-carboxylate are not directly available. However, related compounds like tert-butyl 5-bromo-6-chloroindoline-1-carboxylate have a boiling point of 401.1±45.0 °C (predicted) and a density of 1.478±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (predicted)1.Safety And Hazards
Specific safety and hazard information for Tert-butyl 5-chloroindoline-1-carboxylate is not readily available. However, safety, risk, and hazard information for related compounds like tert-butyl 5-bromo-6-chloroindoline-1-carboxylate1 and tert-butyl 5-bromo-7-chloroindoline-1-carboxylate2 may be relevant.
Direcciones Futuras
The future directions for research on Tert-butyl 5-chloroindoline-1-carboxylate are not directly available. However, given the importance of indoline derivatives in natural products and drugs, further research into the synthesis, properties, and applications of such compounds is likely3.
Propiedades
IUPAC Name |
tert-butyl 5-chloro-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXCTZFQPUKXJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-5-chloroindoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

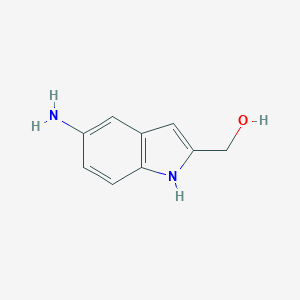
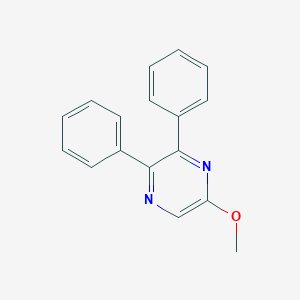
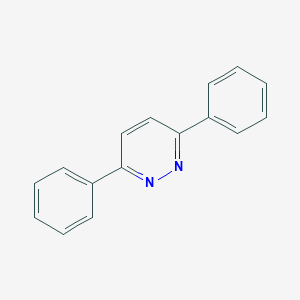
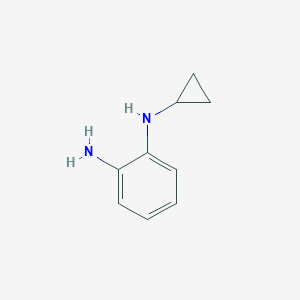
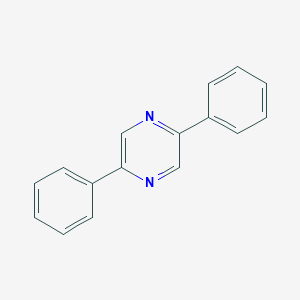
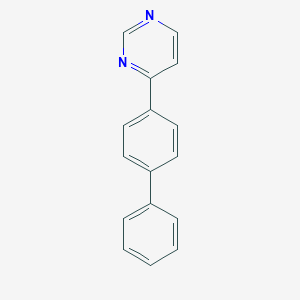
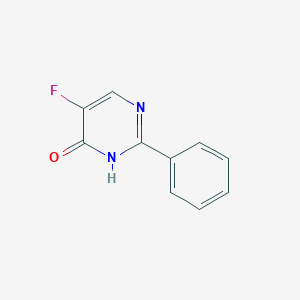
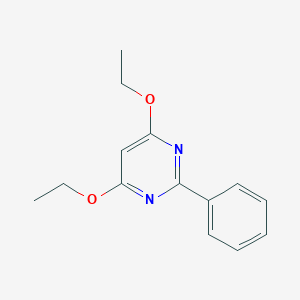
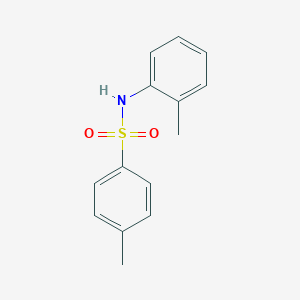
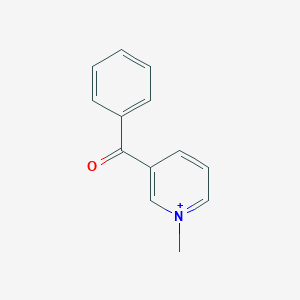
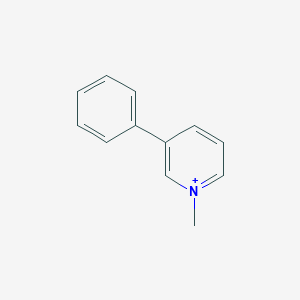
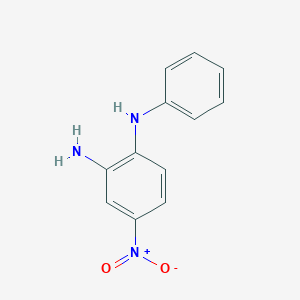
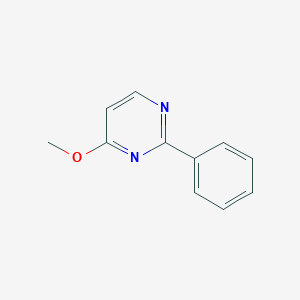
![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)